Cas no 2228401-70-3 (4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine)

4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine is a heterocyclic compound featuring a piperidine moiety linked to a tetrahydrobenzothiophene core via an ether bridge. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The saturated benzothiophene ring enhances stability, while the piperidine group offers versatility for further functionalization. Its balanced lipophilicity and electron-rich framework contribute to potential bioactivity, particularly in CNS-targeting applications. The compound serves as a key intermediate in synthesizing more complex molecules, with applications in drug discovery and material science. Its well-defined stereochemistry and synthetic accessibility further underscore its utility in medicinal chemistry.
4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine structure
2228401-70-3 structure
Product Name:4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine
CAS No:2228401-70-3
MF:C13H19NOS
MW:237.361062288284
CID:6358512
PubChem ID:165628475
Update Time:2025-10-30

4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine
    • EN300-1767023
    • 2228401-70-3
    • Inchi: 1S/C13H19NOS/c1-2-4-13-11(3-1)12(9-16-13)15-10-5-7-14-8-6-10/h9-10,14H,1-8H2
    • InChI Key: XXEKQMFODYIDLN-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=C1CCCC2)OC1CCNCC1

Computed Properties

  • Exact Mass: 237.11873540g/mol
  • Monoisotopic Mass: 237.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.5Ų

4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine Pricemore >>

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Additional information on 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine

Professional Introduction to Compound with CAS No. 2228401-70-3 and Product Name: 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine

Compound with the CAS number 2228401-70-3 and the product name 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The benzothiophene core and piperidine moiety in its molecular structure contribute to its distinct pharmacological profile, making it a promising candidate for further research and development.

The benzothiophene scaffold is a well-documented motif in drug discovery, known for its ability to interact with various biological targets. Specifically, the 4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy moiety introduces a flexible and aromatic ring system that can modulate binding interactions with proteins and enzymes. This structural feature is particularly relevant in the context of developing novel therapeutic agents that require precise molecular recognition.

In recent years, there has been a growing interest in piperidine derivatives as pharmacophores due to their favorable pharmacokinetic properties and biological activity. The piperidine ring in 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine enhances the compound's solubility and metabolic stability, which are critical factors for drug efficacy and safety. These attributes make it an attractive scaffold for designing small-molecule inhibitors or agonists targeting various diseases.

One of the most compelling aspects of this compound is its potential application in treating neurological disorders. The combination of the benzothiophene and piperidine moieties suggests that it may interact with neurotransmitter receptors or ion channels, which are pivotal in regulating neuronal function. Preliminary studies have indicated that derivatives of this class exhibit promising activity in models of depression and anxiety disorders. The structural similarity to known active compounds further supports its therapeutic potential.

The synthesis of 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The introduction of the benzothiophenyl group onto the piperidine ring necessitates careful optimization of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct extensive pharmacological evaluations.

Recent research has also explored the role of this compound in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The unique structural features of 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine suggest that it may interfere with key inflammatory mediators by binding to specific enzymes or receptors. This capability could open new avenues for therapeutic intervention.

Another area of interest is the compound's potential as an antiviral agent. Viral infections continue to pose significant challenges to global health, necessitating the development of novel antiviral drugs. The aromatic system of benzothiophene may provide interactions with viral proteases or polymerases, inhibiting replication or entry into host cells. While further research is needed to confirm these effects, preliminary data are encouraging.

The pharmacokinetic profile of 4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine is another critical factor influencing its clinical applicability. Studies have shown that compounds with similar structures exhibit moderate bioavailability and favorable metabolic clearance rates. These properties are essential for ensuring consistent therapeutic effects while minimizing side effects. Additionally, the compound's solubility profile suggests potential for oral administration, which would enhance patient compliance.

In conclusion,4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloxy)piperidine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications in treating neurological disorders، chronic inflammation، and viral infections make it a valuable asset in drug discovery efforts. As synthetic methodologies continue to evolve,the accessibility of such compounds will likely increase,accelerating their translation into clinical applications.

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